molecular formula C8H7NO4S B3183635 [(E)-2-nitrovinyl]sulfonylbenzene CAS No. 101933-29-3

[(E)-2-nitrovinyl]sulfonylbenzene

Cat. No.: B3183635
CAS No.: 101933-29-3
M. Wt: 213.21 g/mol
InChI Key: LWFNURQMDOMOAV-VOTSOKGWSA-N
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Description

[(E)-2-Nitrovinyl]sulfonylbenzene is a nitroalkene derivative characterized by a sulfonyl group attached to a benzene ring and a nitrovinyl moiety in the trans (E) configuration. This compound belongs to the class of electron-deficient alkenes, where the sulfonyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the conjugated nitrovinyl system. Such compounds are widely utilized in cycloaddition reactions, nucleophilic additions, and as intermediates in the synthesis of heterocycles like indolizines .

Properties

IUPAC Name

[(E)-2-nitroethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNURQMDOMOAV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-nitrovinyl]sulfonylbenzene typically involves the reaction of a sulfonylbenzene derivative with a nitrovinyl precursor. One common method is the reaction of sulfonylbenzene with nitroethylene under basic conditions, which facilitates the formation of the nitrovinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-nitrovinyl]sulfonylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products

    Oxidation: Nitroalkenes and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-2-nitrovinyl]sulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-2-nitrovinyl]sulfonylbenzene involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its derivatives. These interactions can affect cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Electronic Effects and Substituent Influence

  • This compound vs. [(E)-2-Nitrovinyl]benzene: The sulfonyl group in the former enhances electron withdrawal compared to the simple benzene ring in the latter. However, steric hindrance from the sulfonyl group may offset this advantage in certain reactions.
  • Chalcone vs. Nitrovinyl Systems : Chalcone, an α,β-unsaturated ketone, exhibits lower yields (e.g., Figure 1, 4u vs. 4q ) due to reduced electrophilicity compared to nitrovinyl derivatives. The nitro group’s stronger EWG effect facilitates faster activation of the alkene.
  • Cinnamaldehyde : Despite structural similarity to chalcone, the aldehyde group in cinnamaldehyde leads to side reactions (e.g., aldol condensation), drastically reducing target product yields .

Limitations and Selectivity

The CuBr-catalyzed indolizine synthesis shows excellent selectivity for nitrovinyl and acrylate systems but fails with redox-active (e.g., 1,4-benzoquinone) or sterically hindered (e.g., trimethylvinylammonium bromide) substrates. This highlights the reaction’s dependence on both electronic and steric compatibility .

Research Findings and Implications

The study from demonstrates that [(E)-2-nitrovinyl]benzene achieves a 77% yield in indolizine synthesis, outperforming chalcone (high* yield) and cinnamaldehyde (low* yield) . This underscores the critical role of EWGs in modulating reactivity. Notably, the absence of product formation with 1,4-benzoquinone and trimethylvinylammonium bromide suggests that overly strong EWGs or charged species disrupt the catalytic cycle.

Mechanistic Insights

The nitro group’s ability to stabilize negative charge transition states likely accelerates the cyclization step. Future studies should explore sulfonyl-substituted variants to validate this hypothesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [(E)-2-nitrovinyl]sulfonylbenzene with high stereoselectivity?

  • Methodological Answer : The synthesis of nitrovinyl derivatives often involves condensation reactions between aldehydes and nitroalkanes. For example, (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole was synthesized via refluxing 5-methoxyindole-3-carboxaldehyde with NH₄OAc in nitromethane, followed by solvent removal and purification . For this compound, a similar approach could be adapted using a sulfonyl-substituted benzaldehyde precursor. Steric and electronic effects of the sulfonyl group may require optimization of reaction time, temperature, and catalyst (e.g., ammonium acetate). Monitoring reaction progress via TLC or HPLC is critical to ensure E-configuration dominance.

Q. How can spectroscopic techniques confirm the structure and E-configuration of this compound?

  • Methodological Answer :

  • NMR : The E-configuration is confirmed by coupling constants (JJ) between vinyl protons. For example, in related nitrovinyl compounds, trans (E) coupling constants range from 12–16 Hz, while cis (Z) are lower (e.g., J=610J = 6–10 Hz) .
  • IR : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and sulfonyl group (1350–1150 cm⁻¹) should be observed .
  • UV-Vis : Conjugation between the nitrovinyl and sulfonyl groups may result in absorption maxima around 300–400 nm, depending on solvent polarity .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, as demonstrated for 1-chloromethylsulfinyl-2-nitrobenzene .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G level can model molecular geometry, frontier molecular orbitals (FMOs), and global reactivity descriptors (e.g., electrophilicity index, chemical potential). For 2-(2-nitrovinyl)thiophene, DFT studies revealed a low energy gap (3.5 eV), suggesting high reactivity, and identified nucleophilic/electrophilic sites via Fukui indices . Similar approaches apply to this compound, with adjustments for sulfonyl group effects on electron withdrawal.

Q. How do substituents on the benzene ring influence the cycloaddition reactivity of this compound derivatives?

  • Methodological Answer : Substituents alter electronic and steric profiles, affecting reaction pathways. For example:

  • Electron-donating groups (e.g., benzyloxy) : Enhance nucleophilicity of the nitrovinyl moiety, favoring [4+1] cycloaddition with sulfur ylides, as seen in 2-(2-nitrovinyl)phenol derivatives .
  • Electron-withdrawing groups (e.g., nitrile) : May reduce reactivity in polar reactions but improve stability in radical processes.
  • Table: Substituent Effects on Reactivity
SubstituentExample CompoundReactivity Trend
Benzyloxy(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzeneEnhanced cycloaddition due to increased electron density
Methoxy(E)-1-Methoxy-4-(2-nitrovinyl)benzeneModerate reactivity, solubility-dependent
Fluorine(E)-1-Fluoro-2-(2-nitrovinyl)benzeneReduced nucleophilicity, altered regioselectivity

Q. What strategies resolve contradictions in reaction outcomes during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Mechanistic Studies : Use in-situ spectroscopic monitoring (e.g., FTIR, Raman) to detect intermediates. For example, resolved dihydrobenzofuran formation via [4+1] cycloaddition by tracking intermediate ylide interactions .
  • Control Experiments : Isolate each step to identify side reactions. For instance, competing Michael additions or polymerization of the nitrovinyl group may require temperature modulation or protective groups.
  • Computational Modeling : Predict competing pathways using DFT to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

Data-Driven Research Questions

Q. How can crystallographic data validate the structural integrity of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide revealed hydrogen-bonding networks stabilizing its crystal lattice, with C–S bond lengths of ~1.76 Å and S–O bonds of ~1.43 Å . Similar analysis for this compound would confirm the E-configuration and sulfonyl group geometry.

Q. What role does the sulfonyl group play in modulating the biological activity of this compound?

  • Methodological Answer : The sulfonyl group enhances solubility and influences target binding. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with enzymes like carbonic anhydrase or tyrosine kinases. Surface plasmon resonance (SPR) assays quantify binding affinities, as demonstrated for sulfonamide-based inhibitors . Comparative studies with des-sulfonyl analogs can isolate its contribution to bioactivity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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